molecular formula C20H18O4S2 B8040268 1,3-Bis(benzylsulfonyl)benzene

1,3-Bis(benzylsulfonyl)benzene

Cat. No.: B8040268
M. Wt: 386.5 g/mol
InChI Key: VBPIXEIPKYEPAO-UHFFFAOYSA-N
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Description

1,3-Bis(benzylsulfonyl)benzene is a chemical compound that belongs to the class of sulfones. It is characterized by the presence of two benzylsulfonyl groups attached to a benzene ring at the 1 and 3 positions. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(benzylsulfonyl)benzene can be synthesized through a multi-step process involving the sulfonation of benzyl groups. One common method involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonic acid, which is then reacted with benzene in the presence of a catalyst to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale sulfonation reactions using specialized equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(benzylsulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The benzyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzylsulfonyl derivatives.

Scientific Research Applications

1,3-Bis(benzylsulfonyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(benzylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl groups can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(benzylsulfanyl)benzene: Similar structure but with sulfanyl groups instead of sulfonyl groups.

    1-Nitro-3-[(benzylsulfonyl)methyl]benzene: Contains a nitro group and a benzylsulfonyl group.

Uniqueness

1,3-Bis(benzylsulfonyl)benzene is unique due to the presence of two benzylsulfonyl groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

1,3-bis(benzylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4S2/c21-25(22,15-17-8-3-1-4-9-17)19-12-7-13-20(14-19)26(23,24)16-18-10-5-2-6-11-18/h1-14H,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPIXEIPKYEPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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